

Theoretical and Experimental Analysis of 3-Diethylaminophenol: A Technical Guide

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Compound of Interest

Compound Name: 3-DIETHYLAMINOPHENOL

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Abstract

This technical guide provides a comprehensive overview of **3-diethylaminophenol** (CAS No. 91-68-9), a crucial chemical intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] The document is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of its physicochemical properties, established synthesis protocols, and a methodological framework for its theoretical investigation using computational chemistry. Key quantitative data are systematically organized into tables for clarity and comparative analysis. Detailed experimental and computational protocols are provided, accompanied by workflow visualizations using Graphviz to illustrate logical and procedural relationships. The guide focuses on the application of Density Functional Theory (DFT) to elucidate the molecular structure, vibrational spectra, and electronic properties of **3-diethylaminophenol**, thereby providing a foundational understanding for its application in advanced materials and drug design.

Introduction

3-Diethylaminophenol, also known as N,N-Diethyl-3-aminophenol, is an aromatic organic compound featuring both a hydroxyl and a diethylamino functional group attached to a benzene ring.[2] Its unique structure makes it a versatile precursor in organic synthesis. It is a primary raw material for producing rhodamine derivatives and other fluorescent dyes like Nile Red.[3] In the pharmaceutical sector, it serves as a key building block for creating more complex molecules that may form the core of active pharmaceutical ingredients (APIs).[1]

The study of **3-diethylaminophenol** through theoretical and computational methods is essential for predicting its reactivity, stability, and electronic characteristics.[4][5] Techniques such as Density Functional Theory (DFT) allow for the precise modeling of its geometric structure, vibrational frequencies (infrared and Raman spectra), and frontier molecular orbitals (HOMO-LUMO).[6][7] This in-silico approach, when combined with experimental data, provides a powerful toolset for understanding structure-property relationships, which is invaluable for designing novel molecules with tailored functions in drug development and materials science.

Physicochemical Properties

The fundamental physical and chemical properties of **3-diethylaminophenol** are summarized below. These values are compiled from various chemical databases and literature sources.[3][8][9][10]

Property	Value	Reference(s)
CAS Number	91-68-9	[2]
Molecular Formula	C ₁₀ H ₁₅ NO	[11]
Molecular Weight	165.23 g/mol	[11]
Appearance	Grey-brown to rose or red flakes or granules	[3][10]
Melting Point	69-72 °C (lit.)	[9][10][12]
Boiling Point	170 °C at 15 mmHg (lit.)	[9][10][12]
Density	~1.0203 g/cm ³ (rough estimate)	[9][10]
Water Solubility	<0.1 g/100 mL at 20.5 °C	[3][10]
pKa	10.08 ± 0.10 (Predicted)	[10]
Flash Point	141 °C	[3][10]
LogP	0.929 at 23 °C	[3]

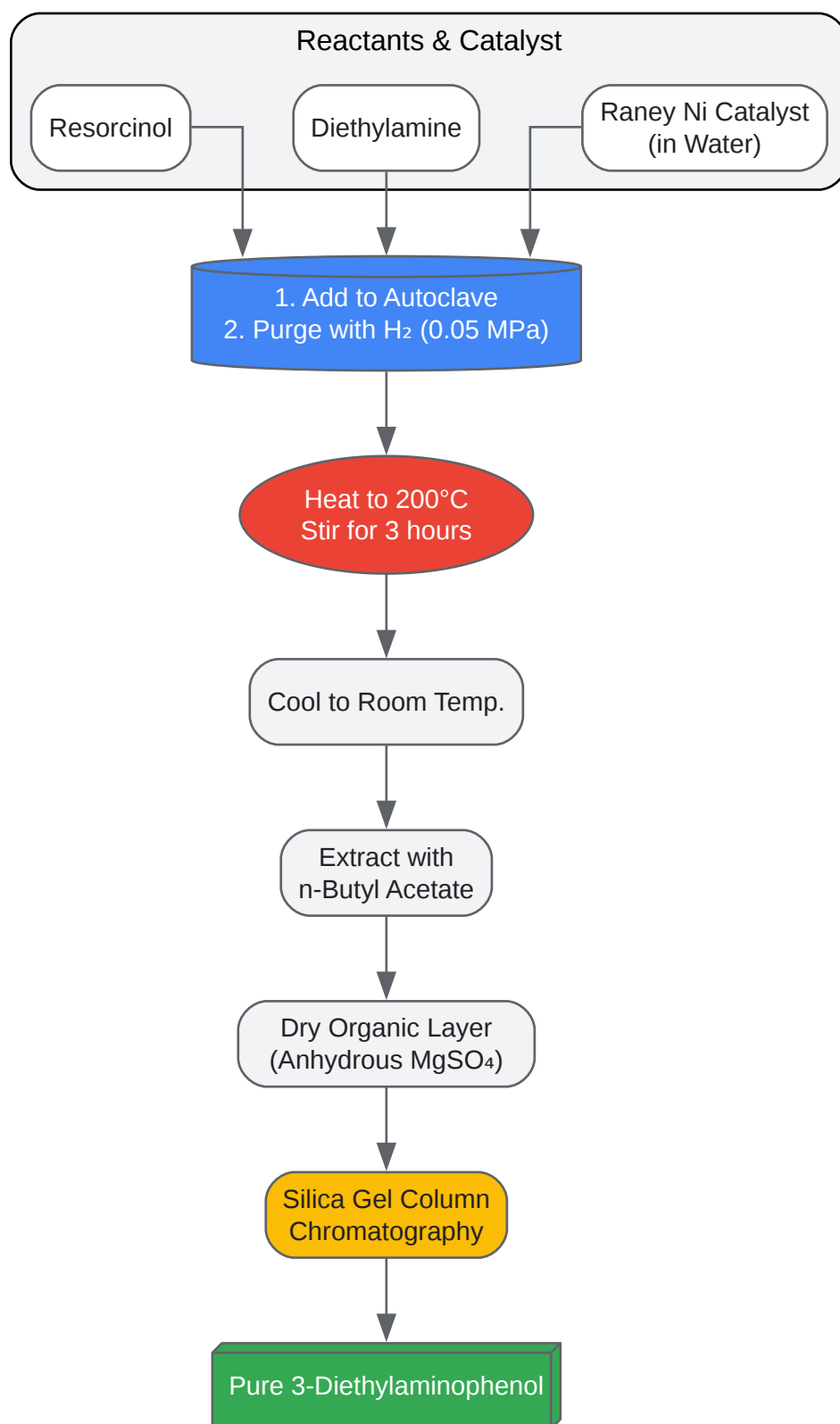
Synthesis and Experimental Characterization

The synthesis of **3-diethylaminophenol** is well-established, with several methods reported in the literature. A common and efficient approach involves the Raney Ni-catalyzed amination of resorcinol with diethylamine.[\[13\]](#)[\[14\]](#)

Experimental Protocol: Synthesis via Catalytic Amination

This protocol details the synthesis of **3-diethylaminophenol** from resorcinol and diethylamine.[\[13\]](#)

- **Reactant Preparation:** To a 100 mL autoclave, add resorcinol (2.2 g, 20 mmol), diethylamine (30 mmol), and Raney Ni catalyst (110 mg).
- **Solvent Addition:** Add 50 mL of water as the solvent.
- **Inerting the Atmosphere:** Seal the autoclave and replace the internal air with hydrogen gas three times. Maintain a final hydrogen pressure of 0.05 MPa.
- **Reaction Conditions:** Rapidly heat the reaction mixture to 200 °C and maintain this temperature while stirring for 3 hours.
- **Work-up and Extraction:** After the reaction, cool the mixture to room temperature. Extract the product with n-butyl acetate.
- **Drying and Concentration:** Collect the organic layer and dry it with anhydrous magnesium sulfate. Filter the solution and concentrate it to obtain the crude product.
- **Purification:** Purify the crude product using silica gel column chromatography with a petroleum ether/ethyl acetate (3:1, v/v) eluent to yield the final product.



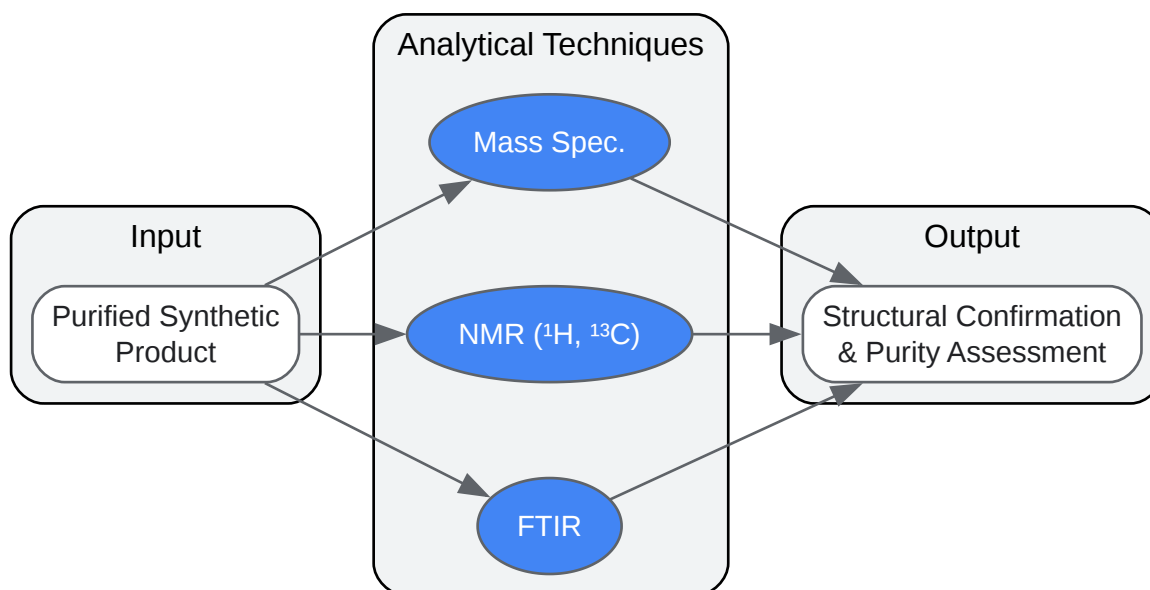
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Caption: Workflow for the synthesis of **3-diethylaminophenol**.

Experimental Protocol: Structural Characterization

Following synthesis and purification, the identity and purity of the compound must be confirmed using standard analytical techniques.

- Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum of the sample (e.g., using a KBr-pellet technique) to identify characteristic functional group vibrations (O-H, C-N, aromatic C-H, etc.).[\[8\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3) and acquire ^1H and ^{13}C NMR spectra to confirm the molecular structure and arrangement of protons and carbon atoms.[\[15\]](#)
- Mass Spectrometry (MS): Analyze the sample to determine its molecular weight and fragmentation pattern, confirming the molecular formula.[\[16\]](#)



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Caption: General workflow for the structural characterization.

Theoretical Studies: A Methodological Approach

Theoretical studies using quantum chemical calculations provide deep insights into the molecular properties of **3-diethylaminophenol**.[\[17\]](#) Density Functional Theory (DFT) is a

robust method for this purpose.[4]

Computational Protocol: DFT Study

This protocol outlines the standard steps for performing a DFT-based theoretical analysis.

- **Software:** Utilize a quantum chemistry software package such as Gaussian.[18][19]
- **Method Selection:** Employ a hybrid functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.[6][7]
- **Basis Set Selection:** Use a Pople-style basis set, such as 6-311++G(d,p), which is sufficiently flexible to describe the electronic structure accurately.[6][7]
- **Geometry Optimization:** Perform a full geometry optimization of the molecule in the gas phase or with a solvent model (e.g., PCM for water) to find the lowest energy conformation.
- **Vibrational Frequency Calculation:** Conduct a frequency analysis on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields theoretical IR and Raman spectra.[20]
- **Electronic Property Analysis:** Based on the optimized structure, perform subsequent calculations such as Natural Bond Orbital (NBO) analysis for charge distribution and Frontier Molecular Orbital (FMO) analysis for HOMO-LUMO energies.[19][21]

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